

# Aficamten Demonstrates Superiority Over Metoprolol in Obstructive Hypertrophic Cardiomyopathy Treatment

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## Compound of Interest

Compound Name: Aficamten

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New clinical trial data provides compelling evidence for the superiority of **Aficamten**, a novel cardiac myosin inhibitor, over the long-standing standard-of-care beta-blocker, metoprolol, for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). The head-to-head MAPLE-HCM Phase 3 trial revealed that **Aficamten** led to significant improvements in exercise capacity, symptom burden, and key hemodynamic measures compared to metoprolol. [1][2][3] These findings, along with data from the SEQUOIA-HCM trial comparing **Aficamten** to placebo, position **Aficamten** as a promising first-line therapeutic option that targets the underlying pathophysiology of oHCM.

## Executive Summary

Obstructive hypertrophic cardiomyopathy is characterized by the thickening of the heart muscle, which obstructs blood flow from the left ventricle, leading to symptoms such as shortness of breath, chest pain, and reduced exercise capacity.[4] For decades, beta-blockers like metoprolol have been the first-line treatment, primarily by reducing heart rate and contractility.[1] However, they do not address the root cause of the disease—the hypercontractility of the cardiac sarcomere.[4]

**Aficamten**, a selective cardiac myosin inhibitor, directly targets this hypercontractility by reducing the number of actin-myosin cross-bridges.[5] This novel mechanism of action translates into clinically meaningful benefits for patients with oHCM, as demonstrated in recent pivotal clinical trials.

# Comparative Efficacy: Aficamten vs. Metoprolol (MAPLE-HCM Trial)

The MAPLE-HCM trial was a randomized, double-blind, active-comparator study that directly compared the efficacy and safety of **Aficamten** with metoprolol in 175 patients with symptomatic oHCM.[1][6] The results, presented at the European Society of Cardiology Congress 2025 and published in The New England Journal of Medicine, showed **Aficamten's** superiority across primary and secondary endpoints.[1][6]

## Key Efficacy Data from MAPLE-HCM

Endpoint	Aficamten	Metoprolol	Between-Group Difference (95% CI)	P-value
Change in Peak Oxygen Uptake (pVO <sub>2</sub> ) (mL/kg/min)	+1.1	-1.2	+2.3 (1.5 to 3.1)	<0.001
Improvement in NYHA Functional Class (≥1 class)	51%	26%	25% (11 to 39)	<0.001
Change in KCCQ-CSS	+15.8	+8.7	+6.9 (2.6 to 11.3)	0.002
Change in Valsalva LVOT Gradient (mmHg)	-40.7	-3.8	-34.9 (-43.4 to -26.4)	<0.001
Proportional Change in NT-proBNP	-	-	0.19 (0.15 to 0.24)	<0.001
Change in Left Atrial Volume Index (mL/m <sup>2</sup> )	-3.8	+2.8	-7.0 (-9.1 to -4.9)	<0.001

Data sourced from the MAPLE-HCM trial results as presented at ESC Congress 2025 and published in NEJM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

## Comparative Efficacy: Aficamten vs. Placebo (SEQUOIA-HCM Trial)

The SEQUOIA-HCM trial, a Phase 3, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of **Aficamten** in 282 patients with symptomatic oHCM who were already receiving standard-of-care therapy.[\[5\]](#) The trial demonstrated that **Aficamten** provided significant improvements in exercise capacity and other key clinical measures compared to placebo.[\[5\]](#)

### Key Efficacy Data from SEQUOIA-HCM

Endpoint	Aficamten	Placebo	Least Square Mean Difference (95% CI)	P-value
Change in Peak Oxygen Uptake (pVO <sub>2</sub> ) (mL/kg/min)	-	-	1.74 (1.04 to 2.44)	0.000002
Patients with LVOT Gradient <30 mmHg at Week 24	49.3%	3.6%	-	0.001
Change in KCCQ-CSS at Week 24	-	-	7.9 (4.8 to 11.0)	<0.001

Data sourced from the SEQUOIA-HCM trial results.[\[5\]](#)[\[9\]](#)

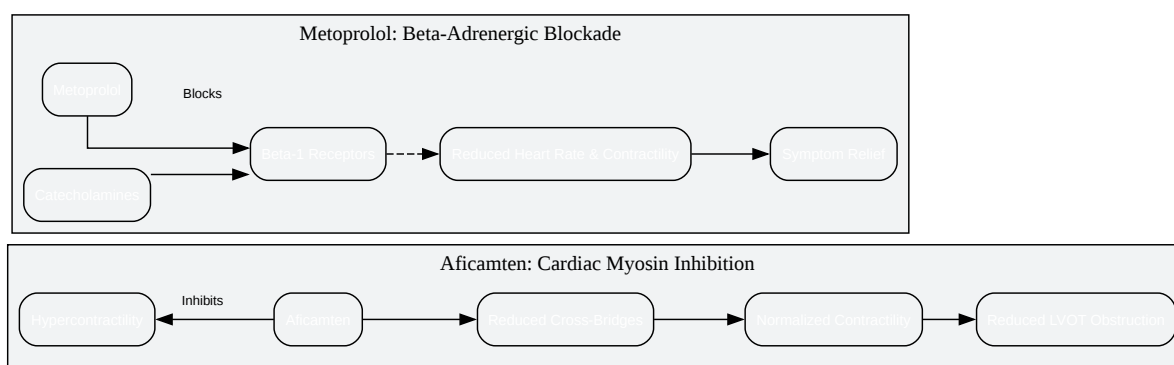
## Safety and Tolerability

In both the MAPLE-HCM and SEQUOIA-HCM trials, **Aficamten** was generally well-tolerated. In MAPLE-HCM, the overall incidence of adverse events was similar between the **Aficamten** and metoprolol groups (73.9% vs. 75.9%, respectively).[1][10] Serious adverse events were also comparable (8.0% with **Aficamten** vs. 6.9% with metoprolol).[1] Notably, dose reductions due to adverse events were less frequent with **Aficamten** (1%) compared to metoprolol (5%).[3]

In the SEQUOIA-HCM trial, the adverse event profile of **Aficamten** was comparable to placebo.[5] A small percentage of patients treated with **Aficamten** experienced a transient reduction in left ventricular ejection fraction (LVEF) to below 50%, which was reversible and managed with dose reduction without requiring treatment interruption.[11]

## Mechanism of Action

The distinct mechanisms of action of **Aficamten** and metoprolol underlie their differing clinical effects.



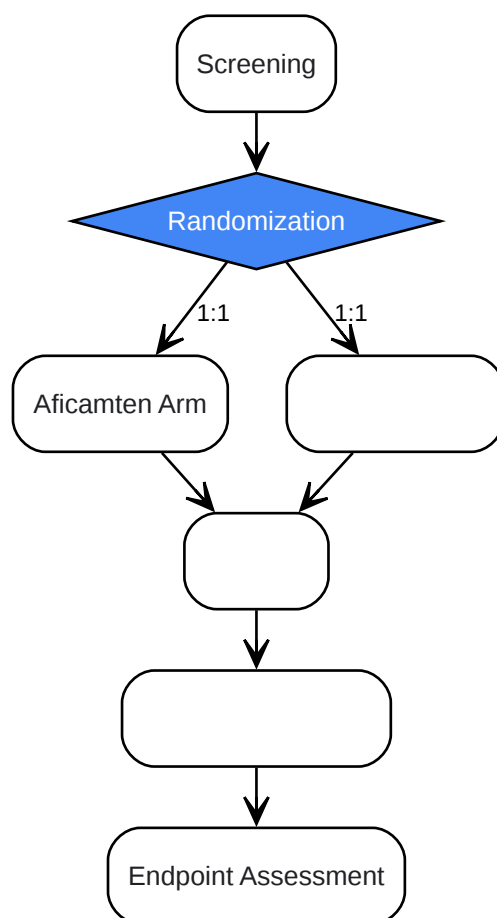
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Figure 1: Mechanism of Action of **Aficamten** and Metoprolol.

## Experimental Protocols

## MAPLE-HCM Trial Design

The MAPLE-HCM trial was a Phase 3, multicenter, randomized, double-blind, double-dummy, active-comparator trial. 175 adults with symptomatic oHCM were randomized 1:1 to receive either **Aficamten** (starting at 5 mg once daily, titrated up to 20 mg) or metoprolol succinate (starting at 50 mg once daily, titrated up to 200 mg) for 24 weeks.[2][4][6] Dose adjustments for **Aficamten** were guided by echocardiography, while metoprolol titration was based on echocardiography and heart rate.[12]



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Figure 2: MAPLE-HCM Trial Workflow.

## Key Assessments

- Cardiopulmonary Exercise Testing (CPET): A ramp protocol on a cycle ergometer or treadmill was used to assess peak oxygen uptake ( $pVO_2$ ), a primary measure of exercise capacity.[13]

- Echocardiography: Transthoracic echocardiography was used to measure the left ventricular outflow tract (LVOT) gradient at rest and with provocation (Valsalva maneuver). Continuous-wave Doppler was employed to measure the peak velocity across the LVOT, and the modified Bernoulli equation was used to calculate the pressure gradient.[14]
- New York Heart Association (NYHA) Functional Classification: This four-class system was used to categorize patients based on their limitations during physical activity due to symptoms like shortness of breath and fatigue.[5][6][15]
- Kansas City Cardiomyopathy Questionnaire (KCCQ): This 23-item, self-administered questionnaire was used to quantify the patient's perception of their health status, including symptoms, physical and social limitations, and quality of life. The KCCQ is scored from 0 to 100, with higher scores indicating better health.[11]

## Conclusion

The evidence from the MAPLE-HCM and SEQUOIA-HCM trials strongly supports the superiority of **Aficamten** over both metoprolol and placebo in improving key clinical outcomes for patients with symptomatic obstructive hypertrophic cardiomyopathy. By directly targeting the underlying pathophysiology of the disease, **Aficamten** offers a novel and more effective treatment approach. These findings have the potential to shift the treatment paradigm for oHCM, establishing cardiac myosin inhibition as a first-line therapeutic strategy. The favorable safety profile of **Aficamten** further strengthens its potential as a valuable addition to the therapeutic armamentarium for this patient population.

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